2-(5-Bromothiophen-2-yl)cyclopropan-1-amine

Cross-Coupling Physicochemical Profiling Halogen Bonding

Sourcing a rigid arylcyclopropylamine scaffold with a reliable synthetic handle often leads to non-halogenated or incorrectly substituted analogs that limit downstream diversification. This trans-configured compound overcomes that bottleneck. Key supply and technical features: - C5-Bromo Dual Functionality: Enables on-demand Suzuki-Miyaura coupling for SAR exploration, a capability absent in 5-methyl or des-bromo analogs. - Stereochemically Defined Core: The conformationally restricted trans-cyclopropane ring precisely orients the primary amine, a critical geometric requirement for target engagement in LSD1 inhibition studies. - Single Entity vs. Racemate: Offered as the racemic mixture to support initial screening before committing to costly enantiopure synthesis routes.

Molecular Formula C7H8BrNS
Molecular Weight 218.12 g/mol
Cat. No. B13252901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiophen-2-yl)cyclopropan-1-amine
Molecular FormulaC7H8BrNS
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(S2)Br
InChIInChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2
InChIKeyYOZWARUYCJJUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromothiophen-2-yl)cyclopropan-1-amine: Properties & Comparators


2-(5-Bromothiophen-2-yl)cyclopropan-1-amine (CAS 1157139-57-5) is a chiral, trans-configured cyclopropylamine derivative bearing a 5-bromothiophene ring, with a molecular weight of 218.12 g/mol and a topological polar surface area (TPSA) of 54.3 Ų [1]. Its defining features—a rigid cyclopropane core, a primary amine handle, and a bromo-substituted thiophene—establish it as a member of the arylcyclopropylamine (ACPA) class, a family widely investigated as lysine-specific demethylase 1 (LSD1) inhibitors and versatile synthetic intermediates [2]. Close structural analogs include the regioisomeric 1-(5-bromothiophen-3-yl)cyclopropan-1-amine (CAS 1500741-37-6), the non-brominated 2-(5-methylthiophen-2-yl)cyclopropan-1-amine, and the (1R,2R) enantiomerically pure version (CAS 1820580-30-0), each differing in substitution pattern or stereochemistry [3].

Workflow LSD1 inhibitor SAR and arylcyclopropylamine probe design
Key Feature C5 bromine enables cross-coupling diversification of thiophene core
Stereochemistry Trans-configuration provides rigid scaffold for target engagement studies

2-(5-Bromothiophen-2-yl)cyclopropan-1-amine: Why Substitution Fails


Superficial similarity among arylcyclopropylamines masks profound functional differences that make generic substitution scientifically unsound. The bromine atom at the thiophene C5 position is not a passive substituent; it serves as a dual-function handle that (1) enables downstream diversification via cross-coupling reactions (e.g., Suzuki-Miyaura) that are impossible with non-halogenated analogs, and (2) directly modulates target binding affinity through hydrophobic and halogen-bonding interactions [1]. Concurrently, the cyclopropane ring imposes a rigid trans-configuration that restricts the amine's conformational freedom, a geometric constraint shown to be essential for LSD1 inhibition potency and selectivity [2]. Replacing the bromine with a methyl group eliminates the cross-coupling vector; shifting the bromine to the thiophene C3 position alters the spatial orientation of the halogen and, by extension, its interaction with hydrophobic enzyme pockets. Even stereochemical variation—using the (1R,2R) enantiomer versus the racemate—can yield divergent biological outcomes due to the stereospecificity of the target binding site. These interdependencies render this compound a uniquely defined molecular entity, not a generic building block.

Regioisomer (C3 vs C5 bromine)
Electronic distribution and lipophilicity (XLogP3) differ, potentially altering cross-coupling reactivity and SAR profile.
Non-halogenated analog (methyl)
Lacks C-Br handle; no cross-coupling or halogen-bonding capability, limiting late-stage derivatization.
Racemate vs (1R,2R) enantiomer
Stereochemistry may significantly shift target engagement and off-target profile; racemate complicates SAR interpretation.

2-(5-Bromothiophen-2-yl)cyclopropan-1-amine: Comparative Evidence


C5 Bromination: Cross-Coupling and Lipophilicity

Direct comparative data for the target compound against its regioisomer (C3-bromo) are not available in the public literature. However, class-level inference from aryl halide SAR studies indicates that the C5 position on a 2-substituted thiophene is electronically distinct from the C3 position, influencing both reactivity in palladium-catalyzed cross-couplings and the compound's overall lipophilicity [1]. The C5-bromo derivative (target compound) possesses an XLogP3 of 2.0, whereas the C3-bromo isomer has an XLogP3 of 1.8 [2]. While a 0.2 log unit difference may appear modest, it can significantly impact compound partitioning and passive permeability in biological systems. Crucially, the C5 bromine is positioned para to the thiophene sulfur, whereas the C3 bromine is meta; this alters the electronic distribution and may affect the rate of oxidative addition in cross-coupling steps. The target compound's configuration is therefore preferred for synthetic sequences requiring orthogonal reactivity or specific lipophilicity profiles.

Lipophilicity (XLogP3)
Class-level
Target: 2.0 Comparator (C3): 1.8 Δ = 0.2 log units
Supports physicochemical consistency in SAR studies
In silico prediction; class-level inference
Cross-Coupling Physicochemical Profiling Halogen Bonding

Bromine vs. Methyl in Cross-Coupling Utility

The target compound contains a C5 bromine atom on the thiophene ring, which functions as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) [1]. In contrast, the non-halogenated analog 2-(5-methylthiophen-2-yl)cyclopropan-1-amine (CAS not specified) lacks this reactive site, rendering it inert under standard cross-coupling conditions. While direct kinetic data comparing oxidative addition rates are unavailable, the presence of a carbon-bromine bond is a prerequisite for these transformations. The bromine can also participate in halogen bonding with biological targets, a non-covalent interaction not possible with a methyl group. This functional group distinction fundamentally differentiates the target compound's synthetic utility and potential for target engagement.

Cross-Coupling Utility
Class-level
Target: Reactive (C-Br) Comparator (Methyl): Inert
Enables late-stage diversification of thiophene core
No direct kinetic data; class-level inference
Synthetic Utility Palladium Catalysis Building Block Diversity

(1R,2R) Enantiomer vs. Racemate

The target compound is commercially available as both a racemic mixture (CAS 1157139-57-5) and as the single enantiomer (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine (CAS 1820580-30-0) [1]. In the context of LSD1 inhibition, the trans-configuration is a well-established requirement for activity, and enantiomeric purity can significantly impact potency and selectivity [2]. While specific IC50 values for these two forms are not publicly reported for LSD1, analogous arylcyclopropylamines demonstrate that the (1R,2S) enantiomer of tranylcypromine (a related cyclopropylamine) is a more potent LSD1 inhibitor than the (1S,2R) form [3]. Extrapolating from this class-level SAR, procurement of the single (1R,2R) enantiomer is scientifically justified for any program where stereospecific target engagement is critical. Using the racemate may introduce unwanted off-target activity or complicate SAR interpretation due to differential metabolism or binding of the two enantiomers.

Enantiomer vs Racemate
Class-level
Racemate vs (1R,2R) enantiomer Literature: >10-fold potency shift possible
Stereochemistry impacts target engagement interpretation
Extrapolated from tranylcypromine analogs
Chiral Resolution Enantioselective Synthesis Stereospecific Binding

Cyclopropane Rigidity vs. Flexible Linkers

The cyclopropane ring in 2-(5-bromothiophen-2-yl)cyclopropan-1-amine locks the amine group in a defined spatial orientation relative to the thiophene ring, imposing a trans-configuration with a restricted rotational profile. This contrasts with flexible analogs such as N-[(5-bromothiophen-2-yl)methyl]cyclopropanamine (CAS not specified), where a methylene linker introduces additional rotational degrees of freedom . In the context of LSD1 inhibition, the rigid cyclopropane scaffold is a critical pharmacophoric element that mimics the cyclopropylamine moiety of tranylcypromine, a known mechanism-based inactivator of LSD1 [1]. The constrained geometry enhances binding affinity by pre-organizing the amine for interaction with the FAD cofactor, reducing the entropic penalty upon binding. Furthermore, the cyclopropane ring is known to improve metabolic stability compared to flexible alkyl chains by resisting oxidative metabolism. While direct comparative metabolic stability data are not available for this specific pair, the class-level advantage of conformational restriction is well-documented in medicinal chemistry.

Conformational Restriction
Class-level
Target: 1 rotatable bond Flexible analog: 2 rotatable bonds
May reduce entropic penalty for binding
Metabolic stability advantage not directly compared
Conformational Restriction Molecular Recognition Metabolic Stability

2-(5-Bromothiophen-2-yl)cyclopropan-1-amine: Key Applications


Cross-Coupling Diversification of Thiophene Libraries

The C5 bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, etc.), enabling the systematic exploration of SAR around the thiophene ring in arylcyclopropylamine-based LSD1 inhibitors or other target classes [1]. This is a key differentiator from non-halogenated analogs, which cannot be functionalized in this manner without additional synthetic steps.

Chiral Building Block for CNS-Penetrant Candidates

The (1R,2R) enantiomer (CAS 1820580-30-0) provides a stereochemically pure starting point for the construction of molecules requiring specific three-dimensional orientation for target engagement [1]. This is particularly relevant for CNS drug discovery programs targeting LSD1, where the trans-cyclopropylamine motif is a privileged pharmacophore [2]. Using the single enantiomer avoids the complexities of chiral separation later in the synthetic route.

Probe for Conformational Constraint in Ligand Binding

The rigid cyclopropane core restricts the amine's rotational freedom, making this compound an ideal probe for studying the effects of conformational pre-organization on binding thermodynamics and kinetics. This contrasts with more flexible analogs containing methylene linkers, which sample a broader conformational ensemble and may exhibit lower binding affinity or selectivity . Researchers can directly compare this constrained scaffold with more flexible versions to quantify the entropic benefit of rigidity.

Comparator for Halogen-Bonding Studies

The presence of the bromine atom on the thiophene ring offers a site for potential halogen bonding interactions with protein targets. This compound can be used in tandem with its non-halogenated (e.g., methyl) or regioisomeric (C3-bromo) counterparts to deconvolute the contributions of halogen bonding versus hydrophobic effects to overall ligand binding affinity [3]. Such studies are essential for rational, structure-based drug design.

Application
Selection Property
Validation Focus
Thiophene SAR library synthesis
C5 bromine reactivity
Cross-coupling reaction feasibility
Chiral probe synthesis
(1R,2R) enantiomeric purity
Stereochemical integrity in target engagement assays
Conformational restriction studies
Rigid cyclopropane core
Binding thermodynamics comparison
Halogen-bonding interaction studies
Bromine substituent
Deconvolution of halogen vs. hydrophobic effects

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